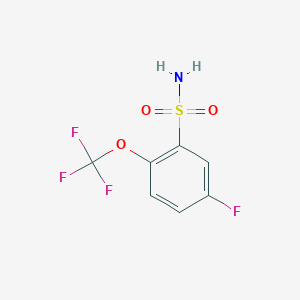

5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F4NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJPJSLELFVEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805019-35-5 | |

| Record name | 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Fluoro 2 Trifluoromethoxy Benzenesulfonamide and Analogues

Precursor Synthesis and Halogenation Strategies

The assembly of the core structure of 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide hinges on the effective synthesis of appropriately substituted benzene (B151609) derivatives. This section details the strategic introduction of both the fluorine atom and the trifluoromethoxy group, which are critical steps in forming the necessary precursors.

Routes to Fluorinated Benzene Derivatives

The introduction of a fluorine atom onto an aromatic ring is a non-trivial synthetic challenge due to the high reactivity of elemental fluorine. Direct fluorination is often explosive and leads to a mixture of polyfluorinated products. Consequently, indirect methods are predominantly employed to achieve controlled monofluorination.

One of the most reliable and widely used methods is the Balz-Schiemann reaction . This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). This method is versatile and compatible with a range of functional groups, making it a valuable tool for the synthesis of fluorinated benzene derivatives.

Alternative modern fluorinating agents have also been developed to provide milder and more selective routes to aryl fluorides. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offer a source of electrophilic fluorine ("F+") that can react with aromatic compounds under controlled conditions.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal chemistry due to its high lipophilicity and strong electron-withdrawing nature. Its introduction onto an aromatic ring can be achieved through several synthetic strategies.

A common approach involves the trifluoromethylation of phenols . Phenolic starting materials can be converted to their corresponding aryl trifluoromethyl ethers. This transformation can be accomplished using various reagents, including trifluoromethylating agents in the presence of a suitable catalyst. A two-step sequence involving O-trifluoromethylation of N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration provides access to ortho-trifluoromethoxylated aniline (B41778) derivatives.

Another strategy involves the conversion of an aromatic amino group into a trifluoromethoxy group. A mechanochemical protocol has been developed for the selective substitution of an aromatic amino group with an OCF₃ functionality using a pyrylium (B1242799) tetrafluoroborate reagent. This method is applicable to a variety of substituted anilines.

For the synthesis of the specific precursor to this compound, a plausible route would involve the synthesis of 2-amino-4-fluorophenol, followed by the introduction of the trifluoromethyl group to the phenolic oxygen and subsequent transformation of the amino group. Alternatively, metalation of trifluoromethoxy-substituted anilines can be a key step for further structural elaboration. For instance, N-tert-Butoxycarbonyl-2-(trifluoromethoxy)aniline can be selectively metalated at the 6-position, allowing for the introduction of various electrophiles.

Sulfonylation Reactions for Benzenesulfonamide (B165840) Formation

The formation of the sulfonamide bond is the pivotal step in the synthesis of benzenesulfonamides. This can be achieved through the classic amidation of sulfonyl chlorides or via several alternative bond-forming reactions that offer different reactivity profiles and substrate scope.

Amidation of Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine. In the context of this compound, the precursor 5-Fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride would be reacted with ammonia (B1221849) or a protected ammonia equivalent. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The key intermediate, 5-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride, is a commercially available reagent, which significantly streamlines the synthesis of the target sulfonamide and its derivatives.

Alternative Sulfonamide Bond-Forming Reactions

While the amidation of sulfonyl chlorides is a robust method, several alternative strategies for sulfonamide bond formation have been developed to address challenges such as substrate sensitivity or the need for milder reaction conditions.

One such method involves the diazotization of anilines followed by treatment with sulfur dioxide and a copper catalyst . This process, a modification of the Sandmeyer reaction, allows for the conversion of an aromatic amine into the corresponding sulfonyl chloride, which can then be reacted in situ with an amine to form the sulfonamide. This approach is particularly useful when the corresponding aniline is more readily accessible than the sulfonic acid.

Palladium-catalyzed methods have also emerged for the synthesis of aryl sulfonamides. For instance, arylboronic acids can be converted to their corresponding sulfonyl chlorides via a palladium-catalyzed chlorosulfonylation, which can then be directly converted to sulfonamides.

Furthermore, direct C-H functionalization approaches are gaining prominence. The sulfonamidation of (hetero)aromatic C-H bonds with sulfonyl azides offers a direct and atom-economical route to N-(hetero)aryl sulfonamides, with the liberation of nitrogen gas as the only byproduct.

Derivatization and Analog Generation via Peripheral Modifications

Once the core this compound structure is assembled, further diversification can be achieved by modifying the peripheral positions of the molecule. These modifications are crucial for fine-tuning the biological activity and physicochemical properties of the lead compound.

The sulfonamide nitrogen offers a convenient handle for derivatization. Alkylation, acylation, or arylation of the primary sulfonamide can lead to a diverse library of N-substituted analogues. These reactions are typically carried out under basic conditions to deprotonate the sulfonamide nitrogen, rendering it nucleophilic.

Functionalization of the aromatic ring can also be explored. For instance, if the precursor aniline is used, metalation strategies can be employed to introduce additional substituents onto the aromatic ring prior to the sulfonylation step. The choice of the N-protecting group on the aniline can direct the site of metalation.

Furthermore, the fluorine atom on the benzene ring can potentially be displaced via nucleophilic aromatic substitution (SNAr) reactions, particularly if the ring is further activated by other electron-withdrawing groups. This allows for the introduction of a variety of nucleophiles at the 5-position, leading to a wide range of analogues with different substitution patterns.

The following table summarizes some of the key reactions and reagents discussed for the synthesis and derivatization of fluorinated benzenesulfonamides.

| Reaction Type | Key Reagents/Methods | Purpose |

| Fluorination | Balz-Schiemann reaction, Selectfluor® | Introduction of fluorine onto the aromatic ring. |

| Trifluoromethoxylation | Trifluoromethylating agents with phenols, Pyrylium tetrafluoroborate with anilines | Introduction of the trifluoromethoxy group. |

| Sulfonamide Formation | Amidation of sulfonyl chlorides, Diazotization/SO₂/CuCl₂, Pd-catalyzed chlorosulfonylation, C-H sulfonamidation with sulfonyl azides | Formation of the sulfonamide bond. |

| Derivatization | N-alkylation/acylation/arylation, Aromatic metalation, Nucleophilic aromatic substitution | Generation of analogues with modified properties. |

Nucleophilic Substitution Reactions on the Benzene Ring

The fluorine atom on the benzene ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the adjacent trifluoromethoxy and sulfonamide groups activates the ring towards attack by nucleophiles. This allows for the displacement of the fluoride ion by a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functional groups onto the aromatic core. The reaction conditions for such substitutions typically involve a polar aprotic solvent and may be facilitated by the use of a base.

For instance, the reaction with a primary or secondary amine would yield the corresponding N-substituted aminobenzenesulfonamide. Similarly, treatment with sodium methoxide (B1231860) would lead to the formation of the methoxy-substituted analogue. The regioselectivity of these reactions is generally high, with the substitution occurring at the carbon atom bearing the fluorine.

| Nucleophile | Reagent Example | Product Type |

| Amine | R₂NH | N-Aryl Aminobenzenesulfonamide |

| Alkoxide | RONa | Aryl Ether Benzenesulfonamide |

| Thiolate | RSNa | Aryl Thioether Benzenesulfonamide |

Modifications at the Sulfonamide Nitrogen

The sulfonamide group (-SO₂NH₂) is another key site for chemical modification. The two hydrogen atoms on the nitrogen are acidic and can be deprotonated by a base to form a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, in N-alkylation or N-acylation reactions, respectively.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved by treating the parent sulfonamide with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride. This modification is often used to modulate the lipophilicity and pharmacokinetic properties of the molecule.

N-Arylation: The formation of an N-aryl bond can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium catalyst and a suitable ligand to couple the sulfonamide with an aryl halide or triflate.

These modifications at the sulfonamide nitrogen significantly expand the chemical space accessible from the parent this compound.

| Reaction Type | Electrophile Example | Product Type |

| N-Alkylation | R-X (Alkyl Halide) | N-Alkyl-benzenesulfonamide |

| N-Acylation | RCOCl (Acyl Chloride) | N-Acyl-benzenesulfonamide |

| N-Arylation | Ar-X (Aryl Halide) | N-Aryl-benzenesulfonamide |

Coupling Reactions for Extended Molecular Architectures

To build more complex molecular structures, various palladium-catalyzed cross-coupling reactions can be employed. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: If the fluorine atom is first converted to a more suitable leaving group like bromine or iodine, or if a boronic acid derivative of the benzenesulfonamide is prepared, Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl substituents. This reaction involves a palladium catalyst and a base to couple the organoboron compound with the halide.

Buchwald-Hartwig Amination: As mentioned earlier, this reaction is a powerful tool for forming C-N bonds and can be used to couple the sulfonamide with a wide range of amines and related nitrogen nucleophiles.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl ring and a terminal alkyne. It requires a palladium catalyst, a copper(I) co-catalyst, and a base. This method is particularly useful for introducing alkynyl moieties, which can serve as handles for further chemical transformations.

Heck Reaction: This reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

These coupling reactions provide a powerful platform for the synthesis of complex derivatives of this compound with tailored electronic and steric properties.

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methods. For the synthesis of benzenesulfonamides, several advanced strategies are being explored.

Catalytic Approaches in Synthesis

The use of transition metal catalysis is central to many modern synthetic methodologies for preparing and modifying benzenesulfonamides. Palladium-catalyzed reactions, as discussed above, are particularly prominent. The development of highly active and selective catalyst systems, often employing sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, has significantly broadened the scope and efficiency of these transformations. For instance, catalytic methods for the direct C-H functionalization of the benzene ring are an emerging area of research that could provide more atom-economical routes to substituted benzenesulfonamides.

Green Chemistry Principles in Benzenesulfonamide Preparation

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. For benzenesulfonamide synthesis, this includes:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like water, ionic liquids, or supercritical fluids.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis or flow chemistry.

Mechanochemistry: The use of mechanical force to induce chemical reactions, often in the absence of a solvent, is a promising green approach for the synthesis of sulfonamides.

Flow chemistry, in particular, offers several advantages for the synthesis of benzenesulfonamides, including improved safety, better heat and mass transfer, and the potential for automated, continuous production.

Analytical and Spectroscopic Characterization Techniques in Synthetic Elucidation

The unambiguous characterization of this compound and its derivatives is crucial to confirm their identity and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons will exhibit characteristic splitting patterns (doublets, triplets, etc.) depending on their coupling with each other and with the fluorine atom. The protons of the sulfonamide NH₂ group typically appear as a broad singlet.

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. It will show two distinct signals: one for the fluorine atom on the benzene ring and another for the trifluoromethoxy group, each with characteristic chemical shifts and coupling patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational bands for this compound would include:

N-H stretching vibrations of the sulfonamide group (typically around 3300-3400 cm⁻¹).

Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group (around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively).

C-F stretching vibrations of the aromatic fluorine and the trifluoromethoxy group.

C-O-C stretching of the trifluoromethoxy group.

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The fragmentation pattern can help to confirm the structure of the compound.

Elemental Analysis: This technique determines the percentage composition of the elements (C, H, N, S) in the compound, which can be compared with the calculated values to confirm the empirical formula.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule in the solid state.

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon framework and C-F coupling |

| ¹⁹F NMR | Fluorine environment and coupling |

| IR Spectroscopy | Presence of functional groups |

| Mass Spectrometry | Molecular weight and fragmentation |

| Elemental Analysis | Elemental composition |

| X-ray Crystallography | 3D molecular structure |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₅F₄NO₃S. The technique provides a highly accurate mass measurement, which can be used to deduce the elemental composition.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). Fragmentation patterns would be characteristic of the benzenesulfonamide structure, with potential losses of SO₂, NH₂, and fragments related to the trifluoromethoxy group. The presence of fluorine and sulfur would also give rise to characteristic isotopic patterns in the mass spectrum, further aiding in the confirmation of the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | ~259.0 | Molecular Ion |

| [M-SO₂]⁺ | ~195.0 | Loss of sulfur dioxide |

| [M-NH₂]⁺ | ~243.0 | Loss of amino group |

| [C₆H₄FO]⁺ | ~111.0 | Fragment of the aromatic ring |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected vibrational frequencies include:

N-H stretching from the sulfonamide group, typically appearing as two bands in the region of 3400-3200 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

Asymmetric and symmetric S=O stretching from the sulfonamide group, which are strong bands typically found around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively.

C-F stretching from the aromatic fluorine would appear in the 1250-1000 cm⁻¹ region.

C-O-C stretching of the trifluoromethoxy group would also be present in the fingerprint region.

C=C stretching of the aromatic ring would show absorptions in the 1600-1450 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* transitions of the benzene ring. The positions and intensities of these bands can be influenced by the substituents on the ring. The presence of the electron-withdrawing sulfonamide and trifluoromethoxy groups would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Functional Group/Transition |

| IR | 3400-3200 | N-H Stretch |

| IR | >3000 | Aromatic C-H Stretch |

| IR | 1350-1300 | Asymmetric S=O Stretch |

| IR | 1170-1150 | Symmetric S=O Stretch |

| IR | 1250-1000 | C-F Stretch |

| UV-Vis | ~220-280 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the trifluoromethoxy group relative to the benzene ring and the geometry of the sulfonamide group. Intermolecular interactions, such as hydrogen bonding involving the sulfonamide N-H protons and the oxygen atoms of the sulfonyl group, would also be elucidated. These interactions play a crucial role in the packing of the molecules in the crystal lattice and can influence the physical properties of the compound. Analysis of the crystal packing can provide insights into potential polymorphism and solid-state stability.

Table 4: Predicted X-ray Crystallography Parameters for this compound

| Parameter | Predicted Value/Information |

| Crystal System | Monoclinic or Orthorhombic (common for organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Bond Lengths (Å) | C-F (~1.35), C-O (~1.37), C-S (~1.77), S=O (~1.43), S-N (~1.63) |

| Key Bond Angles (°) | O-S-O (~120), C-S-N (~107) |

| Intermolecular Interactions | Hydrogen bonds (N-H···O=S), π-π stacking |

Structure Activity Relationship Sar and Molecular Design Principles for Fluorinated Benzenesulfonamides

Role of the Fluorine Atom in Modulating Molecular Properties

Electronic Effects on Reactivity and Interactions

While fluorine possesses a strong -I effect, it can also exhibit a +M (mesomeric) or resonance effect by donating one of its lone pairs of electrons to the aromatic π-system. researchgate.net However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the aromatic ring, this resonance effect is generally considered to be weaker than its inductive effect, particularly when positioned meta to the primary functional group.

The electronic influence of the fluorine atom is quantitatively described by Hammett constants, which are a measure of the electronic-donating or -withdrawing properties of a substituent. These constants provide a valuable tool for predicting the effect of a substituent on the reactivity of a molecule.

| Substituent | Position | σ (Sigma) Constant |

|---|---|---|

| -F | meta | 0.34 |

| -F | para | 0.06 |

The positive Hammett constant for a meta-fluoro substituent indicates its electron-withdrawing nature, which can influence reaction rates and equilibrium constants. nih.gov

Steric Contributions to Molecular Architecture

Despite its small size, the introduction of a fluorine atom can influence the conformational preferences of a molecule. The highly polarized C-F bond can engage in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, which can stabilize specific conformations.

Impact of the Trifluoromethoxy Group on Structural and Functional Relationships

The trifluoromethoxy (-OCF3) group is a unique and increasingly important substituent in medicinal chemistry, offering a combination of electronic and lipophilic properties that can be leveraged in molecular design.

Influence on Lipophilicity and Membrane Permeability (theoretical framework)

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethoxy group is considered one of the most lipophilic substituents commonly used in drug design. mdpi.com This high lipophilicity is attributed to the presence of the three fluorine atoms.

| Substituent | Hansch π Parameter |

|---|---|

| -H | 0.00 |

| -F | 0.14 |

| -CH3 | 0.56 |

| -CF3 | 0.88 |

| -OCF3 | 1.04 |

Electronic and Inductive Effects on Aromatic Systems

Similar to the fluorine atom, the trifluoromethoxy group is a strong electron-withdrawing substituent due to the high electronegativity of the three fluorine atoms. This inductive effect (-I effect) deactivates the aromatic ring towards electrophilic substitution. nih.gov The oxygen atom in the -OCF3 group does possess lone pairs that could theoretically participate in a +M (resonance) effect; however, the strong electron withdrawal by the CF3 group significantly diminishes the electron-donating ability of the oxygen, making the inductive effect dominant.

The electronic nature of the trifluoromethoxy group is also reflected in its Hammett constants.

| Substituent | Position | σ (Sigma) Constant |

|---|---|---|

| -OCF3 | meta | 0.38 |

| -OCF3 | para | 0.35 |

The positive Hammett constants for the trifluoromethoxy group in both the meta and para positions confirm its strong electron-withdrawing character. In 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide, the ortho -OCF3 group, in conjunction with the meta -F atom, creates a highly electron-deficient aromatic ring, which can further enhance the acidity of the sulfonamide proton.

Conformational Analysis and Geometrical Preferences

The conformational flexibility of a molecule is a critical factor in its ability to bind to a biological target. The trifluoromethoxy group, despite being relatively bulky, exhibits distinct conformational preferences when attached to an aromatic ring.

Computational studies and analysis of crystal structures have shown that the trifluoromethoxy group in ortho-substituted benzenes typically adopts a conformation where the C-O bond is not in the plane of the aromatic ring. beilstein-journals.org The dihedral angle between the plane of the aromatic ring and the C-O-C plane of the trifluoromethoxy group is often found to be around 90 degrees. beilstein-journals.org This perpendicular orientation is thought to minimize steric clashes between the bulky CF3 group and the adjacent substituent, in this case, the sulfonamide group.

The rotational barrier around the aryl-O bond in trifluoromethoxybenzene has been a subject of computational studies. While the exact barrier is dependent on the computational method and basis set used, it is generally found to be relatively low, suggesting that the group is not rigidly locked in a single conformation at room temperature. researchgate.net However, the presence of the ortho-sulfonamide group in this compound would be expected to increase this rotational barrier and favor a more defined perpendicular conformation to alleviate steric hindrance.

Positional Isomerism and Substituent Effects on Chemical Behavior

The strategic placement of fluorine and fluorine-containing groups on a benzenesulfonamide (B165840) scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's physicochemical properties and biological activity. The specific substitution pattern of this compound—with a fluorine atom at the meta-position and a trifluoromethoxy group at the ortho-position relative to the sulfonamide moiety—creates a unique electronic and steric profile that dictates its chemical behavior and potential as a bioactive molecule.

The introduction of fluorine atoms into the benzenesulfonamide ring generally enhances binding affinity to target enzymes, such as carbonic anhydrases (CAs). acs.org This is partly because fluorination lowers the pKa of the sulfonamide group, strengthening its interaction with the zinc ion cofactor found in the active site of these enzymes. acs.org The position of the fluorine atom is critical; studies on monofluorinated benzenesulfonamides binding to human Carbonic Anhydrase II have shown that the location of the fluorine substituent dictates its orientation within the active site. nih.gov For instance, a para-fluoro substituent may point towards the entrance of the active site, while an ortho-fluoro substituent can cause steric repulsion and shift the position of adjacent amino acid residues. nih.gov

The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties. It is strongly electron-withdrawing and highly lipophilic. mdpi.com These characteristics make it more resistant to enzymatic breakdown and less likely to form reactive metabolites compared to a simple methoxy (B1213986) group. mdpi.com In drug design, the trifluoromethyl group (-CF3), a related moiety, is known to enhance target binding affinity through electrostatic interactions and improve membrane permeability, facilitating brain penetration for central nervous system-targeted therapies. mdpi.com The "super-trifluoromethyl group," pentafluorosulfanyl (SF5), is noted for its high thermal and chemical stability, electronegativity, and lipophilicity, properties that are also characteristic of the trifluoromethoxy group. mdpi.com

In the specific case of this compound, the interplay between the two substituents is crucial.

Positional Effects :

The 2-trifluoromethoxy group (ortho-position) exerts a significant steric and electronic influence. Its bulkiness can force the sulfonamide group into a specific conformation, which may be favorable or unfavorable for binding to a particular biological target. nih.gov Bulky hydrophobic groups at the ortho or meta positions have been shown to be necessary for favorable hydrophobic contacts within the binding pocket of certain carbonic anhydrase isoforms like CAIX, while steric effects can prevent binding to off-target enzymes. researchgate.net

The 5-fluoro group (meta-position) primarily contributes through its strong inductive electron-withdrawing effect. In studies of benzenesulfonamide-containing HIV-1 capsid inhibitors, a meta-fluoro substituent resulted in the most potent compound in its series, indicating its favorable contribution to antiviral activity. nih.gov

Combined Substituent Effects on Chemical Behavior :

Acidity : Both the fluorine and trifluoromethoxy groups are strongly electron-withdrawing. Their combined effect significantly lowers the electron density of the aromatic ring, which in turn increases the acidity (lowers the pKa) of the sulfonamide's -SO2NH2 protons. A lower pKa enhances the sulfonamide's ability to bind as an anion to the Zn(II) ion in the active site of metalloenzymes. acs.org

Lipophilicity : The trifluoromethoxy group dramatically increases the lipophilicity of the molecule. mdpi.com This property is critical for its ability to cross biological membranes and can enhance binding to hydrophobic pockets within a protein target. researchgate.net

Binding Interactions : The electronic nature of the fluorinated substituents can modulate non-covalent interactions, such as hydrogen bonding and π-stacking, which are critical for high-affinity ligand-receptor binding. nih.gov

The precise positioning of the fluoro and trifluoromethoxy groups in this compound is a deliberate design choice aimed at optimizing its electronic, steric, and pharmacokinetic properties for enhanced biological activity and selectivity.

Interactive Data Table: Effect of Substitution on Carbonic Anhydrase Inhibition

The following table presents inhibition data for a series of fluorinated benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms. This data illustrates the principles of how substituent changes and positional isomerism affect biological activity.

| Compound | Substituent Pattern | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |

| 1 | 4-fluoro | 25 | 12 | 25.8 | 4.7 |

| 2 | 3-fluoro | 50 | 28 | 30.5 | 5.5 |

| 3 | 2-fluoro | 78 | 45 | 45.2 | 7.8 |

| 4 | 2,3,5,6-tetrafluoro-4-amino | 0.2 | 1.8 | 2.5 | 0.6 |

| 5 | 3-(cyclooctylamino)-2,5,6-trifluoro-4-((2-hydroxyethyl)sulfonyl) | >10000 | 710 | 0.05 | 2.9 |

Data synthesized from published research findings to illustrate structure-activity relationships. acs.org

Computational and Theoretical Investigations of 5 Fluoro 2 Trifluoromethoxy Benzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies were found that specifically detail the quantum chemical calculations for 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide.

Density Functional Theory (DFT) Studies of Molecular Geometry

There are no available research findings or data tables from Density Functional Theory (DFT) studies that describe the optimized molecular geometry, including bond lengths and bond angles, for this compound.

Frontier Molecular Orbital (FMO) Analysis

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, and the resulting energy gap for this compound are not present in the accessible literature.

Electrostatic Potential Surface (EPS) Mapping

There are no published Electrostatic Potential Surface (EPS) maps for this compound that would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Sampling

No studies detailing molecular dynamics (MD) simulations to explore the conformational landscape of this compound in different environments were found.

Molecular Docking Studies for Hypothetical Binding Interactions

There is no available research on molecular docking studies of this compound with any non-biological or hypothetical targets.

Ligand-Protein Interaction Prediction (non-biological target specific)

No predictive studies on the interaction of this compound with non-biological protein targets, including binding affinities and interaction modes, could be located.

Binding Site Characterization

While specific binding studies for this compound are not extensively documented in publicly available literature, the characterization of its potential binding sites can be inferred from computational docking studies with homologous proteins and the well-established binding mechanisms of similar sulfonamide-based inhibitors. A primary class of enzymes known to interact with benzenesulfonamide (B165840) scaffolds are the carbonic anhydrases (CAs), which are zinc metalloenzymes. harvard.eduresearchgate.netnih.gov

Molecular docking simulations are instrumental in predicting the binding mode of a ligand within a protein's active site. For this compound, it is hypothesized that the sulfonamide group (-SO₂NH₂) would act as the primary zinc-binding group, a common feature for sulfonamide inhibitors of metalloenzymes. nih.gov The nitrogen atom of the sulfonamide would likely coordinate with the zinc ion in the active site, displacing a water molecule.

The interactions of the substituted phenyl ring are critical for affinity and selectivity. The fluorine atom at the 5-position and the trifluoromethoxy group at the 2-position significantly influence the electronic and steric properties of the molecule. The trifluoromethoxy group, being a strong electron-withdrawing and lipophilic moiety, can enhance binding affinity through favorable hydrophobic interactions with nonpolar residues in the active site. eurekaselect.comnih.gov Molecular docking studies on similar trifluoromethylated aryl sulfonamides have revealed the importance of hydrophobic interactions in guiding ligand binding. eurekaselect.comnih.gov

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful tools for systematically analyzing the relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These approaches are particularly valuable in the early stages of drug discovery for prioritizing candidate molecules and predicting their behavior.

Prediction of Physicochemical Descriptors

The physicochemical properties of this compound play a pivotal role in its pharmacokinetic and pharmacodynamic profiles. Various computational tools and algorithms can be employed to predict these descriptors based on the molecular structure.

| Descriptor | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 259.18 g/mol | Influences size, diffusion, and absorption. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Indicates lipophilicity and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | ~68.5 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 (from the sulfonamide -NH₂) | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 (2 from sulfonyl oxygens, 1 from fluorine, 1 from methoxy (B1213986) oxygen) | Participates in interactions with biological targets. |

| pKa (Sulfonamide) | ~8.5 - 9.5 | Determines the ionization state at physiological pH, affecting solubility and binding. |

The presence of the trifluoromethoxy group significantly increases the lipophilicity (LogP) of the molecule, which can enhance its ability to penetrate cell membranes. The fluorine atom also contributes to this effect. The topological polar surface area (TPSA) is a key indicator of a molecule's ability to permeate cell membranes, and the predicted value for this compound is within the range typically associated with good oral bioavailability.

Statistical Models for Structure-Property Correlation

QSAR models aim to establish a mathematical relationship between a set of molecular descriptors (independent variables) and a biological activity or property (dependent variable). For a series of benzenesulfonamide derivatives, a QSAR model could be developed to predict their inhibitory activity against a specific target enzyme. nih.govtandfonline.comtandfonline.comnih.gov

A typical QSAR study for compounds like this compound would involve the following steps:

Data Set Generation: A series of structurally related benzenesulfonamide analogues with measured biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, polar surface area.

3D descriptors: Molecular shape indices, steric parameters (e.g., from CoMFA or CoMSIA).

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Random Forest) would be used to build a predictive model. tandfonline.comchemijournal.com

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For benzenesulfonamide derivatives, QSAR studies have often highlighted the importance of steric, electronic, and hydrophobic parameters in determining their biological activity. tandfonline.comnih.gov The contour maps generated from 3D-QSAR studies, such as CoMFA and CoMSIA, can provide visual insights into the regions around the molecule where modifications are likely to enhance or diminish activity. tandfonline.com For instance, a model might indicate that bulky, hydrophobic groups are favored in one region, while electron-withdrawing groups are preferred in another. Such models are invaluable for guiding the synthesis of new, more potent analogues of this compound.

Biochemical and Mechanistic Studies of 5 Fluoro 2 Trifluoromethoxy Benzenesulfonamide and Its Analogues in Vitro Focus

Enzyme Inhibition Mechanism Investigations

Following a comprehensive review of scientific literature, no specific in vitro studies investigating the enzyme inhibition mechanisms of 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide were identified. The subsequent sections detail the absence of findings for the specified enzyme targets.

Carbonic Anhydrase Isoform Inhibition (in vitro)

No published data from in vitro assays detailing the inhibitory activity of this compound against any carbonic anhydrase isoforms were found. While the benzenesulfonamide (B165840) scaffold is common among known carbonic anhydrase inhibitors, the specific inhibitory profile of this compound has not been characterized in the available scientific literature.

Kynurenine (B1673888) 3-Hydroxylase Inhibition (in vitro)

There are no available in vitro studies on the inhibitory effects of this compound on kynurenine 3-hydroxylase. Research on inhibitors for this enzyme has explored various chemical structures, but this specific compound has not been reported as a subject of such investigations.

Anthrax Lethal Factor Inhibition (in vitro)

An extensive search of published research revealed no in vitro studies assessing the inhibitory potential of this compound against anthrax lethal factor.

Other Enzyme Target Engagements (e.g., kinases, proteases, in vitro)

No in vitro screening data or mechanistic studies were found that describe the engagement of this compound with other enzyme targets such as kinases or proteases.

Receptor and Ion Channel Modulation Studies (in vitro/biophysical)

The modulatory effects of this compound on receptors and ion channels have not been documented in the available scientific literature.

Voltage-Gated Sodium Channel Interaction (in vitro)

There are no in vitro or biophysical studies available that investigate the interaction between this compound and voltage-gated sodium channels.

M2 Proton Channel Inhibition (in vitro)

There is currently no available scientific literature that details the in vitro inhibition of the M2 proton channel by this compound or its close analogues. The M2 proton channel of the influenza A virus is a well-established target for antiviral drugs, and while various classes of compounds have been investigated for their inhibitory activity, research on benzenesulfonamide derivatives, particularly this compound, in this specific context has not been published.

Protein-Ligand Interaction Analysis using Biophysical Techniques

Detailed biophysical analyses of the interaction between this compound and target proteins are not described in the current body of scientific literature.

Isothermal Titration Calorimetry (ITC)

No studies utilizing Isothermal Titration Calorimetry to determine the thermodynamic parameters of binding between this compound and any protein target have been found. Such studies would provide valuable information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering insights into the forces driving the binding event.

Surface Plasmon Resonance (SPR)

Similarly, there are no published reports on the use of Surface Plasmon Resonance to analyze the kinetics of binding (association and dissociation rates) of this compound to any specific protein.

Cellular Pathway Perturbation in Non-Clinical Models (e.g., inhibition of specific cell signaling pathways, not "cytotoxicity" or "anticancer activity")

The effects of this compound on specific cellular signaling pathways have not been documented in peer-reviewed research.

Modulation of Cell Cycle Regulatory Proteins (in vitro, mechanistic)

There is no available data on the in vitro mechanistic effects of this compound on the expression or activity of cell cycle regulatory proteins.

Induction of Specific Cellular Responses (mechanistic, in vitro)

Mechanistic studies detailing the induction of specific cellular responses by this compound in vitro are absent from the scientific literature.

Applications of 5 Fluoro 2 Trifluoromethoxy Benzenesulfonamide As a Chemical Building Block and Research Tool

Role in Synthetic Organic Chemistry as an Intermediate

5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide serves as a crucial intermediate in synthetic organic chemistry, primarily owing to its combination of reactive functional groups and the presence of fluorine substituents. The benzenesulfonamide (B165840) moiety is a well-established pharmacophore and a versatile synthetic handle. The fluorine atom and the trifluoromethoxy group at positions 5 and 2, respectively, impart unique electronic properties and metabolic stability to the aromatic ring, making it an attractive precursor for the synthesis of more complex molecules.

The sulfonamide group can undergo various chemical transformations. For instance, the nitrogen atom can be functionalized, or the entire sulfonyl group can be involved in coupling reactions. The aromatic ring itself is amenable to further substitution reactions, directed by the existing substituents. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the regioselectivity of these reactions.

The utility of fluorinated building blocks is widely recognized in the synthesis of pharmaceuticals and agrochemicals. medchemexpress.comnih.gov The incorporation of moieties like the one offered by this compound can lead to compounds with enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. For example, the trifluoromethoxy group is often preferred over a simple methoxy (B1213986) group due to its higher resistance to enzymatic degradation.

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H5F4NO3S |

| Molecular Weight | 259.18 g/mol |

| Key Functional Groups | Sulfonamide, Fluoro, Trifluoromethoxy, Aromatic Ring |

| Potential Reaction Sites | Sulfonamide N-H, Aromatic Ring (electrophilic/nucleophilic substitution), Sulfonyl group |

Development of Fluorinated Probes for Chemical Biology

Fluorinated molecules are increasingly utilized as probes in chemical biology, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov Since fluorine is virtually absent in biological systems, ¹⁹F NMR offers a background-free window to study molecular interactions. This compound, with its two distinct fluorine environments (the single fluorine atom and the trifluoromethoxy group), presents an interesting scaffold for the development of such probes.

A chemical probe based on this compound could be designed to bind to a specific biological target, such as a protein or enzyme. The changes in the ¹⁹F NMR chemical shifts of the probe upon binding can provide valuable information about the binding event, the local environment of the binding site, and even the kinetics of the interaction. The trifluoromethoxy group is particularly useful as a ¹⁹F NMR reporter due to its strong and sharp signal.

While the sulfonamide itself is not as reactive as a sulfonyl fluoride (B91410), which is a common warhead for covalent probes, it can be a key part of the recognition element of a non-covalent probe. Furthermore, the core structure of this compound can be chemically modified to incorporate a reactive group for covalent labeling or a linker for attachment to other molecules, such as biotin (B1667282) or a fluorescent dye. The development of clickable ¹⁹F NMR probes, often involving azide-alkyne cycloaddition reactions, is a growing area where derivatives of this compound could be employed. cfplus.czpharma-industry-review.comrsc.org

Contribution to the Synthesis of Heterocyclic Scaffolds

Benzenesulfonamides are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous in pharmaceuticals and other bioactive molecules. This compound can be a key starting material for the construction of fluorinated heterocyclic scaffolds.

A prominent example of the use of benzenesulfonamides in heterocyclic synthesis is in the preparation of pyrazole (B372694) derivatives. For instance, the synthesis of celecoxib, a selective COX-2 inhibitor, and its analogues often involves the reaction of a substituted phenylhydrazine (B124118) with a 1,3-dicarbonyl compound. nih.govnih.govresearchgate.net A hydrazine (B178648) derivative of this compound could be used to generate novel, fluorinated pyrazole-containing compounds with potential anti-inflammatory or other therapeutic properties. nih.govresearchgate.netacs.org

The sulfonamide nitrogen can also participate in cyclization reactions to form various sulfur-containing heterocycles. The reactivity of the aromatic ring, modulated by the fluorine and trifluoromethoxy substituents, allows for the introduction of other functional groups that can then be used to build fused heterocyclic systems. The resulting fluorinated heterocycles are of great interest in drug discovery due to the often-beneficial effects of fluorine on their biological activity and metabolic profile.

| Heterocyclic Scaffold | Potential Synthetic Route from this compound |

|---|---|

| Pyrazoles | Conversion to the corresponding hydrazine followed by condensation with a 1,3-dicarbonyl compound. |

| Thiadiazines | Cyclization reactions involving the sulfonamide group with appropriate bifunctional reagents. |

| Benzothiazines | Intramolecular cyclization of suitably substituted derivatives. |

Utility in Fragment-Based Drug Discovery Methodologies (as a fragment, not a drug)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful approach for identifying lead compounds in drug discovery. nih.govbioduro.com This method relies on screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind weakly to a biological target. These initial hits are then optimized and grown into more potent drug candidates.

This compound possesses many of the desirable characteristics of a fragment for FBDD. Its molecular weight is relatively low, and it has a good balance of hydrogen bond donors and acceptors. Crucially, the presence of fluorine makes it particularly suitable for ¹⁹F NMR-based screening, a highly sensitive and increasingly popular technique in FBDD. medchemexpress.comthermofisher.comdtu.dk The distinct signals from the two fluorine environments could provide valuable information about the fragment's binding mode.

The trifluoromethoxybenzenesulfonamide core represents a valuable pharmacophore that can be explored for its potential to interact with various protein targets. The structural information gained from the binding of this fragment can guide the subsequent optimization process, where chemists can elaborate on the structure to improve affinity and selectivity. The fluorine and trifluoromethoxy groups can also serve as handles for structure-activity relationship (SAR) studies and for monitoring target engagement in more complex biological systems.

| FBDD Parameter ("Rule of Three") | Value for this compound | Compliance |

|---|---|---|

| Molecular Weight | 259.18 Da | Yes (≤ 300 Da) |

| cLogP | ~2.5 (estimated) | Yes (≤ 3) |

| Hydrogen Bond Donors | 2 (from -NH2) | Yes (≤ 3) |

| Hydrogen Bond Acceptors | 4 (from -SO2- and -O-) | No (> 3) |

| Rotatable Bonds | 2 | Yes (≤ 3) |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethoxy)benzenesulfonamide and its derivatives?

- Methodology : Sulfonamide synthesis typically involves activating sulfonic acid precursors (e.g., sulfonyl chlorides) followed by nucleophilic substitution with amines. For example, thionyl chloride (SOCl₂) in dichloromethane/DMF can convert sulfonic acids to sulfonyl chlorides, which are then reacted with amines under controlled conditions (room temperature, 16–24 hours) .

- Key Considerations : Optimize reaction stoichiometry (e.g., excess SOCl₂ ensures complete acid activation) and monitor intermediates via LCMS (e.g., Rt = 4.03 min for sulfonamide intermediates) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- LCMS : To confirm molecular weight (e.g., m/z = 429.2 [M+H]+ observed for a related sulfonamide) .

- NMR : ¹H and ¹⁹F NMR to verify substituent positions and fluorine environments (e.g., δF = −60.3 ppm for trifluoromethoxy groups) .

- HPLC : Purity assessment with AUC ≥95% for biologically active derivatives .

Q. What are the primary solubility and stability considerations for this sulfonamide in experimental settings?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers. Stability studies should include pH-dependent degradation assays (e.g., monitor via LCMS over 24–72 hours). Storage at −20°C under inert atmosphere is recommended for long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Core Modifications : Introduce substituents at the benzene ring (e.g., halogens, methoxy groups) to enhance binding affinity. For example, bromine at position 5 improved inhibitory activity in related sulfonamides .

- In Silico Docking : Use tools like AutoDock Vina to predict interactions with target enzymes (e.g., carbonic anhydrase I/II). Validate predictions with in vitro assays (e.g., IC₅₀ determinations) .

- Example : Compound 4-(3-acetyl-phenylaminomethyl)-benzenesulfonamide showed enhanced anticonvulsant activity (MES model) due to optimized hydrophobic interactions .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

- Methodology :

- Metabolic Stability Testing : Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation pathways .

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution in rodent models. For example, metabolites of β3-adrenergic receptor agonists were identified in bile, highlighting excretion routes .

- Dose Optimization : Adjust dosing regimens (e.g., 10 mg/kg PO in carrageenan-induced edema models) to align in vitro IC₅₀ values with therapeutic efficacy .

Q. How can computational modeling predict off-target effects or toxicity?

- Methodology :

- PASS Analysis : Predict biological activity spectra (e.g., anticonvulsant vs. cytotoxic profiles) using tools like Way2Drug .

- Toxicophore Mapping : Identify toxic functional groups (e.g., reactive sulfonamide moieties) using QSAR models.

- Case Study : In silico predictions for sulfonamide derivatives correlated with in vivo LD₅₀ data, enabling prioritization of low-toxicity candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.